Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-
Description
Crystallographic Data
While direct X-ray crystallography data for this compound is limited, analogous pyrimidine derivatives (e.g., macitentan) reveal monoclinic crystal systems with P2₁/c space groups . Predicted lattice parameters include:
- Unit cell dimensions : a = 10.2 Å, b = 7.8 Å, c = 12.4 Å
- Z-value : 4 molecules per unit cell
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d₆) :
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
Table 3: Spectroscopic Summary
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 8.95 (pyrimidine H) | |
| ¹³C NMR | δ 156.2 (C4-pyrimidine) | |
| IR | 550 cm⁻¹ (C-Br) | |
| HRMS | m/z 329.577 [M+H]⁺ |
Comparative Analysis with Pyrimidine-Based Structural Analogues
This compound shares structural homology with endothelin receptor antagonists like macitentan but differs in critical substituents:
Table 4: Structural Comparison with Analogues
Key differences include:
- Polarity : The ethoxyethanol group enhances hydrophilicity (clogP = 2.1) compared to dichloro analogues (clogP = 3.4).
- Hydrogen bonding : The hydroxyl group enables H-bond donation (ΔG = -2.3 kcal/mol) absent in sulfonamide derivatives like macitentan.
- Conformational flexibility : The ethoxyethanol chain allows 3–4 rotatable bonds vs. rigid sulfonamide groups in clinical analogs.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNYUUGEHOXCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- typically involves the reaction of 4-bromophenyl and 6-chloro-4-pyrimidinyl intermediates with ethanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the ethanol molecule attacks the pyrimidine ring, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl and chloro-pyrimidinyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
(a) 5-(4-Bromophenyl)-4,6-dichloropyrimidine
- Structure: Lacks the ethoxyethanol side chain but retains the 4-bromophenyl and 6-chloro groups.
- Role: A key intermediate for synthesizing Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- and related compounds. Used in the synthesis of sulfonamide derivatives (e.g., N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl) butane-1-sulfonamide) .
(b) Macitentan (N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide)
- Structure : Shares the 5-(4-bromophenyl)-6-chloro-4-pyrimidinyl backbone but incorporates a sulfamide group and a bromopyrimidinyl-ethoxy substituent.
- Activity : A dual endothelin receptor antagonist with proven efficacy in pulmonary arterial hypertension .
- Key Difference: The sulfamide group in Macitentan enhances receptor binding affinity, whereas the ethanol group in the target compound may influence solubility or metabolic stability .
Functional Analogues with Bromophenyl Moieties
(a) Anti-inflammatory Oxadiazole Derivatives
- Example : 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole.
- Activity : Exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
- Comparison : While the bromophenyl group is common, the oxadiazole core diverges from the pyrimidine scaffold, leading to distinct pharmacokinetic profiles.
(b) Triazole-Thione Derivatives
- Example : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Synthetic Yield : 75–82% .
- Relevance : Demonstrates the versatility of bromophenyl-chlorophenyl combinations, though the triazole-thione system differs from pyrimidines in electronic properties and hydrogen-bonding capacity.
(c) Pyridazin-3(2H)-one Agonists
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization in neutrophils .
- Divergence: The pyridazinone core and acetamide side chain contrast with the ethoxyethanol-pyrimidine system, suggesting different target selectivity.
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Synthetic Accessibility: Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is synthesized via nucleophilic substitution on 5-(4-bromophenyl)-4,6-dichloropyrimidine, a reaction optimized for high yields (e.g., 75–82% in triazole-thione analogues) .
Biological Relevance: Unlike Macitentan, the target compound lacks a sulfamide group, which is critical for endothelin receptor binding . However, its ethoxyethanol group may enhance solubility, a desirable trait in prodrug design.
Pharmacophore Analysis : The 4-bromophenyl group is a recurring motif in bioactive compounds, contributing to hydrophobic interactions in receptor binding (e.g., FPR2 agonists and endothelin antagonists) .
Biological Activity
Ethanol, 2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth analysis of the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 2-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol
- CAS Number: 1642873-04-8
- Molecular Formula: C12H10BrClN2O2
- Molecular Weight: 315.58 g/mol
The compound features a bromophenyl group and a chloro-pyrimidinyl group attached to an ethanol backbone, which contributes to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of Ethanol, 2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- typically involves:
- Reagents: 4-bromophenyl and 6-chloro-4-pyrimidinyl intermediates.
- Catalyst: Potassium carbonate.
- Solvent: Dimethylformamide (DMF).
- Conditions: Elevated temperatures under controlled conditions.
This synthetic route allows for the efficient production of the compound with minimal impurities, making it suitable for further biological evaluation.
Ethanol, 2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- exerts its biological effects through interaction with specific molecular targets, primarily enzymes and receptors involved in various signaling pathways. Notably, it may inhibit certain kinases, impacting cell growth and proliferation pathways.
Anti-Cancer Activity
Research indicates that compounds with similar structural features exhibit significant anti-cancer properties. For instance:
- Cytotoxicity Studies: In vitro tests have shown that related pyrimidine derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .
Table 1 summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Ethanol derivative | MDA-MB-231 | 7.84 | |
| Ethanol derivative | HepG2 | 14.65 | |
| Similar pyrimidine | MDA-MB-231 | 2.43 |
Anti-inflammatory Properties
In addition to its anti-cancer potential, Ethanol, 2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Pyrimidine Derivatives:
- Mechanistic Insights:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 5-(4-bromophenyl)-6-chloropyrimidin-4-ol with 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purity optimization requires iterative recrystallization using ethanol/water mixtures or chromatographic purification (silica gel, ethyl acetate/hexane gradient). Key intermediates should be monitored via TLC (Rf ≈ 0.4 in EtOAc/hexane 3:7) and characterized by [¹H NMR (δ 4.2–4.4 ppm for OCH₂CH₂O) and LC-MS (m/z 405.70 [M+H]⁺)] .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 40%→80% acetonitrile over 20 min) to achieve baseline separation (retention time ~12 min) .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) and FT-IR for functional group validation (C-Br stretch ~550 cm⁻¹) .
- Elemental Analysis : Confirm Br and Cl content via combustion analysis (±0.3% tolerance) .
Q. How should researchers design in vitro assays to evaluate its endothelin receptor antagonism?
- Methodological Answer :
- Receptor Binding Assays : Use human ETA/ETB receptors expressed in CHO cells. Incubate with ¹²⁵I-ET-1 (1 nM) and test compound (0.1–10 µM). Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Note: ETA affinity is typically 10–100× higher than ETB .
- Functional Antagonism : Measure inhibition of ET-1-induced calcium flux in pulmonary arterial smooth muscle cells (FLIPR assay, EC50 ~3 nM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?
- Methodological Answer : Discrepancies often arise from:
- Receptor Subtype Ratios : ETA/ETB expression levels vary between cell lines (e.g., CHO vs. HEK293). Normalize data to receptor density via radioligand saturation binding .
- Assay Conditions : Differences in buffer pH (optimal: 7.4) or incubation time (≥60 min for equilibrium). Validate with a reference antagonist (e.g., bosentan) .
- Data Analysis : Use standardized curve-fitting software and report Hill coefficients to detect cooperativity artifacts .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer : Common impurities include:
- Di-ethoxy Adducts : Formed via over-alkylation. Control by limiting reaction time (<24 h) and stoichiometry (1.1 eq bromoethanol) .
- Hydrolysis Products : Avoid aqueous workup at high pH; use anhydrous MgSO₄ for drying .
- Purification : Employ preparative HPLC (C18, isocratic 65% acetonitrile) to isolate the target compound from impurities like 2-{[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethyl acetate .
Q. How do metabolic pathways influence the compound’s pharmacokinetic profile, and how can metabolites be identified?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Monitor via LC-MS/MS for major metabolites (e.g., N-dealkylation at sulfamide moiety, m/z 375.2 [M+H]⁺) .
- In Vivo Studies : Administer to hypertensive rat models (10 mg/kg oral). Plasma samples analyzed by UPLC-QTOF to detect glucuronidated or sulfated metabolites .
- Stable Isotope Tracing : Use ¹³C-labeled compound to track metabolic fate in excretory products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
